(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an isoindoline core and a pyrrolidinylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoindoline Core: This can be achieved through cyclization reactions involving suitable aromatic precursors.
Introduction of the Pyrrolidinylmethyl Group: This step involves the alkylation of the isoindoline core with a pyrrolidinylmethyl halide under basic conditions.
Resolution of the Enantiomers: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, followed by conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isoindoline core or the pyrrolidinylmethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
®-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride: The enantiomer of the compound, which may have different biological activities.
N-Methyl-2-pyrrolidone: A structurally related compound with different applications.
Isoindoline Derivatives: Other derivatives of isoindoline with varying substituents and properties.
Uniqueness
(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride is unique due to its specific stereochemistry and the presence of both the isoindoline core and the pyrrolidinylmethyl group. This combination of structural features contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H22Cl2N2 |
---|---|
Molecular Weight |
289.2 g/mol |
IUPAC Name |
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole;dihydrochloride |
InChI |
InChI=1S/C14H20N2.2ClH/c1-15-8-4-7-14(15)11-16-9-12-5-2-3-6-13(12)10-16;;/h2-3,5-6,14H,4,7-11H2,1H3;2*1H/t14-;;/m0../s1 |
InChI Key |
CXUVUHASEZLBOG-UTLKBRERSA-N |
Isomeric SMILES |
CN1CCC[C@H]1CN2CC3=CC=CC=C3C2.Cl.Cl |
Canonical SMILES |
CN1CCCC1CN2CC3=CC=CC=C3C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.